Product packaging for 2-((9-Azidononyl)oxy)tetrahydro-2H-pyran(Cat. No.:)

2-((9-Azidononyl)oxy)tetrahydro-2H-pyran

Cat. No.: B8175232
M. Wt: 269.38 g/mol
InChI Key: PSYPCLFYDIFHQN-UHFFFAOYSA-N
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Description

Contextualization of Azide (B81097) and Tetrahydropyran (B127337) Moieties in Chemical Research

Organic azides are highly energetic functional groups that have become indispensable in chemical synthesis. researchgate.net Their ability to participate in a variety of transformations, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction, has made them a favorite for creating complex molecular architectures and for bioconjugation. nih.gov The azide group is relatively stable and inert to many common reaction conditions, allowing for its incorporation and subsequent selective reaction. researchgate.net

The tetrahydropyran (THP) group, on the other hand, is a widely used protecting group for alcohols. nih.gov It is typically introduced by the acid-catalyzed reaction of an alcohol with 3,4-dihydro-2H-pyran. nih.gov THP ethers are valued for their stability across a broad range of non-acidic conditions, including reactions with organometallics, hydrides, and strong bases. nih.gov The acetal (B89532) linkage in THP ethers allows for their facile removal under mild acidic conditions, often with high selectivity. nih.gov

Overview of Research Directions Involving Azidoalkyl Ethers and Protecting Groups

Research involving azidoalkyl ethers often centers on their use as bifunctional linkers. These molecules are instrumental in surface chemistry, where they can be used to form self-assembled monolayers (SAMs) on various substrates. The terminal azide group provides a reactive handle for the subsequent attachment of other molecules via click chemistry. This approach has been used to functionalize surfaces with a wide array of chemical entities, from small organic molecules to complex biomolecules.

The strategic use of protecting groups like THP is crucial in multi-step organic synthesis. By temporarily masking a reactive functional group, such as an alcohol, chemists can perform reactions on other parts of the molecule without unintended side reactions. The choice of protecting group is dictated by its stability to the reaction conditions and the ease and selectivity of its removal. The THP group remains a popular choice due to its reliability and the mild conditions required for its cleavage.

Rationale for Investigating 2-((9-Azidononyl)oxy)tetrahydro-2H-pyran in Contemporary Chemical Synthesis and Methodologies

The investigation of this compound is driven by its potential as a versatile building block in several areas of chemical science. Its long, flexible nonyl chain can act as a spacer, separating two functionalities. This is particularly useful in the construction of molecular probes, where a reporter group needs to be tethered to a recognition element without steric hindrance.

In materials science, this compound is a prime candidate for the functionalization of surfaces. The azido (B1232118) group can be used to anchor the molecule to a surface that has been modified with a complementary alkyne, or vice-versa. The protected hydroxyl group can then be deprotected to introduce a new reactive site on the surface, allowing for further modification. This layered approach to surface functionalization is critical for the development of advanced materials with tailored properties.

Emerging Research Questions and Theoretical Frameworks Pertaining to this compound

Emerging research questions focus on the precise control over the orientation and packing of such molecules in self-assembled monolayers. The interplay between the alkyl chain length, the nature of the end groups, and the substrate is a key area of investigation. Theoretical frameworks, including molecular dynamics simulations, are being employed to predict and understand the behavior of these molecules at interfaces.

Another area of interest is the expansion of the "click" chemistry toolbox. While CuAAC is the most common reaction for azides, other transformations are being explored to broaden the scope of their utility. The development of new catalysts and reaction conditions for the selective transformation of the azide group in the presence of other functionalities remains an active field of research. Furthermore, the influence of the THP group on the reactivity of the nearby azide, if any, is a subtle but important question for optimizing its use in complex synthetic sequences.

Chemical and Physical Data

Below are tables detailing some of the key chemical and physical properties of this compound and its immediate precursor, 9-azidononan-1-ol.

Table 1: Physicochemical Properties of this compound

PropertyValue
CAS Number 2801181-92-8
Molecular Formula C₁₄H₂₇N₃O₂
Molecular Weight 269.38 g/mol
Appearance Likely a colorless to pale yellow oil
Boiling Point Not reported, expected to be high
Solubility Soluble in organic solvents like dichloromethane (B109758), THF, and ethyl acetate

Table 2: Physicochemical Properties of 9-Azidononan-1-ol

PropertyValue
CAS Number 57395-47-8
Molecular Formula C₉H₁₉N₃O
Molecular Weight 185.27 g/mol
Appearance Likely a colorless to pale yellow liquid
Boiling Point Not reported
Solubility Soluble in a range of organic solvents

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H27N3O2 B8175232 2-((9-Azidononyl)oxy)tetrahydro-2H-pyran

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(9-azidononoxy)oxane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H27N3O2/c15-17-16-11-7-4-2-1-3-5-8-12-18-14-10-6-9-13-19-14/h14H,1-13H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSYPCLFYDIFHQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCOC(C1)OCCCCCCCCCN=[N+]=[N-]
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H27N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 2 9 Azidononyl Oxy Tetrahydro 2h Pyran

Historical Development of Synthetic Routes to Similar Azidoalkyl Ethers

The synthesis of azidoalkyl ethers is built upon well-established reactions in organic chemistry. The formation of the ether linkage often follows principles laid out by the Williamson ether synthesis, which involves the reaction of an alkoxide with a primary alkyl halide. libretexts.org This method, however, is just one of several ways to form ether bonds. organic-chemistry.org

The introduction of the azide (B81097) functional group has also seen significant development. Historically, nucleophilic substitution of alkyl halides with azide salts, such as sodium azide, has been the most common method. organic-chemistry.org These reactions are foundational for creating the azido-functionalized alkyl chains required for compounds like the one .

A critical aspect of synthesizing complex molecules with multiple functional groups is the use of protecting groups. The tetrahydropyranyl (THP) group has long been recognized as a robust and versatile protecting group for alcohols. organic-chemistry.org Its stability under a wide range of non-acidic conditions—including reactions with strong bases, organometallics, and hydrides—makes it ideal for multi-step synthesis. niscpr.res.intandfonline.com The development of various catalytic systems for both the introduction (tetrahydropyranylation) and removal of the THP group has made it a cornerstone in modern organic synthesis. organic-chemistry.orgacs.org The synthesis of azidoalkyl THP ethers, therefore, represents a convergence of these classic and modern synthetic strategies.

Detailed Synthetic Procedures for 2-((9-Azidononyl)oxy)tetrahydro-2H-pyran

The most logical and efficient synthetic route to this compound involves a two-stage process:

Synthesis of the key intermediate, 9-azidononan-1-ol.

Protection of the alcohol in 9-azidononan-1-ol using 3,4-dihydro-2H-pyran (DHP) to yield the final product.

9-Azidononan-1-ol: The primary precursor is 9-azidononan-1-ol. chemicalbook.com This intermediate is typically synthesized from a corresponding halo-alcohol, most commonly 9-bromo-1-nonanol (B138564). The synthesis involves a nucleophilic substitution reaction where the bromide is displaced by an azide ion.

Reaction: The reaction is generally carried out by treating 9-bromo-1-nonanol with an excess of sodium azide (NaN₃) in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO).

Starting Material: 9-Bromo-1-nonanol is a commercially available reagent. Alternatively, it can be synthesized from 1,9-nonanediol.

3,4-Dihydro-2H-pyran (DHP): This is the second key reagent, used to install the tetrahydropyranyl (THP) protecting group. DHP is a widely available commercial chemical.

Azidation: The conversion of 9-bromo-1-nonanol to 9-azidononan-1-ol requires careful optimization to ensure complete reaction and minimize side products. Key variables include the solvent, temperature, and reaction time. Using a polar aprotic solvent like DMF facilitates the Sₙ2 reaction by solvating the sodium cation, leaving a more nucleophilic "naked" azide anion. The reaction is often heated to increase the rate, typically in the range of 60-100 °C. Reaction progress is monitored by Thin Layer Chromatography (TLC) to ensure the full consumption of the starting alkyl bromide.

Tetrahydropyranylation: The protection of the hydroxyl group of 9-azidononan-1-ol is an acid-catalyzed addition reaction to the double bond of 3,4-dihydro-2H-pyran (DHP). niscpr.res.in A wide variety of catalysts can be employed for this transformation, each with its own advantages. organic-chemistry.orgtandfonline.com

The reaction is typically performed in an aprotic solvent such as dichloromethane (B109758) (CH₂Cl₂) or tetrahydrofuran (B95107) (THF) at room temperature. A slight excess of DHP is often used to drive the reaction to completion. The choice of acid catalyst is critical and can be tailored to the substrate's sensitivity.

Below is a table comparing various catalytic systems used for the tetrahydropyranylation of alcohols.

CatalystTypical ConditionsAdvantagesReference
p-Toluenesulfonic acid (p-TsOH)Catalytic amount, CH₂Cl₂, room temp.Inexpensive and effective. niscpr.res.in
Pyridinium p-toluenesulfonate (PPTS)Catalytic amount, CH₂Cl₂, room temp.Milder acid, good for sensitive substrates. acs.org
Trifluoroacetic acid (TFA)20 mol%, CH₂Cl₂, room temp., ~45 min.Very efficient, short reaction times. niscpr.res.in
Bismuth(III) triflate (Bi(OTf)₃)Catalytic amount, solvent-free or CH₂Cl₂.Low toxicity, insensitive to air/moisture. organic-chemistry.org
Zinc tetrafluoroborate (B81430) (Zn(BF₄)₂)Aqueous solution, CH₂Cl₂, room temp.Works in aqueous media, high yields. tandfonline.com
Heteropolyacids (e.g., H₁₄[NaP₅W₃₀O₁₁₀])Catalytic amount, CH₂Cl₂, reflux.Reusable solid acid catalyst, environmentally benign. tandfonline.com

Maximizing the yield and purity of the final product relies on careful execution of each step and effective purification methods.

Monitoring the Reaction: For both the azidation and tetrahydropyranylation steps, it is crucial to monitor the reaction's progress using an appropriate analytical technique, typically Thin Layer Chromatography (TLC). This prevents the formation of byproducts from over-running the reaction and ensures the complete consumption of the starting material.

Purification of 9-Azidononan-1-ol: After the azidation reaction, a standard aqueous workup is required. The reaction mixture is typically poured into water and extracted with an organic solvent like ethyl acetate. Washing the organic layer with water and brine removes the DMF solvent and inorganic salts. The crude product can then be purified by flash column chromatography on silica (B1680970) gel to isolate the pure azido (B1232118) alcohol.

Purification of the Final Product: The workup for the tetrahydropyranylation reaction involves quenching the acid catalyst. This is usually achieved by washing the reaction mixture with a mild base, such as a saturated aqueous solution of sodium bicarbonate (NaHCO₃). niscpr.res.in After drying the organic layer over an anhydrous salt (e.g., Na₂SO₄) and concentrating it under reduced pressure, the crude product is obtained. Final purification is almost always performed using flash column chromatography to separate the desired THP ether from any remaining alcohol and byproducts, yielding the pure this compound.

Comparative Analysis of Synthetic Pathways

The described two-step pathway (azidation followed by protection) is generally the most favored route. An alternative pathway could involve first protecting the alcohol of 9-bromo-1-nonanol with DHP, followed by the azidation reaction.

Pathway A (Favored): 9-Bromo-1-nonanol → 9-Azidononan-1-ol → this compound

Pathway B (Alternative): 9-Bromo-1-nonanol → 2-((9-Bromononyl)oxy)tetrahydro-2H-pyran → this compound

Efficiency: Pathway A is generally more efficient. The azidation reaction on the free alcohol is straightforward and purification is relatively simple. The subsequent tetrahydropyranylation is a high-yielding protection step that is well-tolerated by the azide group. In Pathway B, while the initial protection is also efficient, the subsequent azidation of the THP-protected bromoalkane might be slightly less efficient due to the increased steric bulk of the substrate.

Scalability: Both pathways are reasonably scalable. However, a significant consideration when scaling up any synthesis involving azides is safety. The use of sodium azide can lead to the formation of highly toxic and explosive hydrazoic acid (HN₃) if exposed to acid. Therefore, all steps must be performed with appropriate safety measures, and acidic conditions must be avoided during the azidation workup. The potential for forming explosive heavy metal azides is also a concern if certain metal contaminants are present. The tetrahydropyranylation step is generally considered safe and scalable, with the choice of a mild, efficient catalyst being key to a successful large-scale synthesis. Given these factors, performing the azidation step first on the simpler, more robust alcohol precursor is often preferred from a process safety and handling perspective.

Green Chemistry Principles in Synthesis of this compound

The principles of green chemistry can be applied to the synthesis of this compound to reduce its environmental impact. These principles focus on the use of less hazardous chemicals, renewable feedstocks, and more efficient processes.

Atom Economy: The primary reactions, nucleophilic substitution and addition, are inherently atom-economical. In the azidation step, the main byproduct is a salt (e.g., NaBr), and in the THP protection, the entire DHP molecule is incorporated into the product.

Use of Safer Solvents and Reagents:

Alternative Solvents: While DMF and DMSO are effective for the azidation step, their toxicity is a concern. Research into greener alternatives is ongoing. For the THP protection step, solvent-free conditions have been shown to be effective, catalyzed by reagents like bismuth triflate or silica-supported perchloric acid. organic-chemistry.org

Polymer-Supported Reagents: The use of polymer-supported sodium azide can simplify the purification process, as the spent reagent and byproducts can be removed by simple filtration. researchgate.net This also allows for the potential regeneration and reuse of the reagent. researchgate.net

Use of Renewable Feedstocks: While the starting materials for this specific compound are often derived from petrochemical sources, the broader field of oleochemistry is exploring the conversion of fatty acids and other bio-based materials into long-chain alcohols and halides, which could serve as greener precursors.

Catalysis:

Heterogeneous Catalysts: The use of solid acid catalysts like zeolites (e.g., H-beta) for the tetrahydropyranylation step offers significant advantages. organic-chemistry.org These catalysts are easily separated from the reaction mixture, can be recycled, and often lead to milder reaction conditions and shorter reaction times. organic-chemistry.org

Mild Lewis Acids: Bismuth triflate has been used as a relatively non-toxic and moisture-insensitive Lewis acid catalyst for THP ether formation, providing a greener alternative to strong protic acids. organic-chemistry.org

The following table highlights some green chemistry approaches applicable to the synthesis.

Green Chemistry PrincipleApplication in Synthesis
Safer Solvents/Conditions Solvent-free THP protection. organic-chemistry.org
Use of Renewable Feedstocks Potential for bio-derived long-chain alcohols.
Catalysis Use of recyclable solid acid catalysts like zeolites for THP protection. organic-chemistry.org
Waste Reduction Use of polymer-supported azide for easier purification. researchgate.net

Mechanistic Investigations of Key Synthetic Transformations

Understanding the reaction mechanisms for the key steps in the synthesis of this compound is crucial for optimizing reaction conditions and predicting outcomes.

Mechanism of Azide Formation:

The conversion of an alkyl halide (like 9-bromo-1-nonanol) to an alkyl azide proceeds via a bimolecular nucleophilic substitution (Sₙ2) reaction . masterorganicchemistry.com

Nucleophilic Attack: The azide anion (N₃⁻), a potent nucleophile, attacks the electrophilic carbon atom bonded to the halogen (bromine in this case). The attack occurs from the backside of the carbon-bromine bond.

Transition State: A transient five-coordinate transition state is formed where the new nitrogen-carbon bond is partially formed, and the carbon-bromine bond is partially broken.

Inversion of Stereochemistry: As the leaving group (bromide anion, Br⁻) departs, the carbon atom's stereochemistry is inverted (though this is not relevant for the achiral carbon in 9-bromo-1-nonanol).

Product Formation: The final product is the alkyl azide, with nitrogen gas being liberated if the reaction is a reduction of the azide. masterorganicchemistry.com

Mechanism of Tetrahydropyranyl (THP) Ether Formation:

The formation of a THP ether from an alcohol and 3,4-dihydro-2H-pyran (DHP) is an acid-catalyzed addition reaction. total-synthesis.com

Protonation of DHP: The acid catalyst (H⁺) protonates the oxygen atom of the DHP ring, creating a resonance-stabilized oxonium ion intermediate. The positive charge is delocalized between the oxygen and the adjacent carbon atom, making the carbon highly electrophilic.

Nucleophilic Attack by Alcohol: The lone pair of electrons on the oxygen atom of the alcohol (9-azido-1-nonanol) attacks the electrophilic carbon of the activated DHP.

Deprotonation: A base (which can be the solvent or the conjugate base of the acid catalyst) removes the proton from the newly added oxygen, regenerating the acid catalyst and yielding the final THP ether product. total-synthesis.com

The formation of the THP ether introduces a new stereocenter at the anomeric carbon (the carbon bonded to two oxygen atoms). organic-chemistry.org This results in the formation of a diastereomeric mixture if the original alcohol is chiral.

Reactivity and Transformations of 2 9 Azidononyl Oxy Tetrahydro 2h Pyran

Reactivity of the Azide (B81097) Group in 2-((9-Azidononyl)oxy)tetrahydro-2H-pyran

The azide group is a cornerstone of bioorthogonal chemistry, valued for its small size, stability in biological media, and specific reactivity. koreascience.krnih.gov In this compound, the nonyl chain provides a flexible spacer, positioning the reactive azide for various conjugation reactions.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reactivity

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a highly efficient and regioselective reaction that forms a stable 1,4-disubstituted 1,2,3-triazole ring from a terminal alkyne and an azide. This reaction is a prominent example of "click chemistry" due to its reliability and high yields. The azide moiety in this compound readily participates in CuAAC reactions, enabling its covalent attachment to alkyne-functionalized molecules, surfaces, or polymers.

The reaction is typically catalyzed by a copper(I) source, which can be generated in situ from copper(II) salts, such as copper(II) sulfate, in the presence of a reducing agent like sodium ascorbate. The use of ligands, such as tris-(benzyltriazolylmethyl)amine (TBTA), can stabilize the copper(I) oxidation state and improve reaction efficiency. The reaction proceeds under mild conditions, often in aqueous or mixed aqueous-organic solvent systems at room temperature.

Table 1: Illustrative Conditions for CuAAC with Azide-Containing Linkers

Alkyne Partner Copper Source Reducing Agent Solvent Temperature Yield
Propargyl alcohol CuSO₄·5H₂O Sodium Ascorbate t-BuOH/H₂O Room Temp. >95%
Phenylacetylene CuI - THF Room Temp. High
Alkyne-modified surface CuSO₄·5H₂O Sodium Ascorbate H₂O/DMSO Room Temp. N/A

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Reactivity

To circumvent the cytotoxicity associated with copper catalysts in biological systems, strain-promoted azide-alkyne cycloaddition (SPAAC) was developed. This reaction utilizes a strained cyclooctyne (B158145), which reacts with an azide without the need for a metal catalyst. The relief of ring strain provides the driving force for the reaction. The azide group of this compound is an excellent reaction partner in SPAAC, allowing for its conjugation in sensitive environments, including within living cells.

Various cyclooctyne derivatives, such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN), can be used. The reaction kinetics can be tuned by modifying the structure of the cyclooctyne. SPAAC reactions are typically performed under mild, physiological conditions.

Table 2: Representative Conditions for SPAAC with Azide-Functionalized Molecules

Cyclooctyne Reagent Solvent Temperature Reaction Time
Dibenzocyclooctyne (DBCO) PBS/DMSO 37 °C 1-4 h
Bicyclo[6.1.0]nonyne (BCN) Methanol (B129727) Room Temp. <1 h
Difluorinated cyclooctyne (DIFO) Acetonitrile/H₂O Room Temp. <1 h

Staudinger Ligation and Related Reductions

The Staudinger ligation is a bioorthogonal reaction that forms an amide bond between an azide and a phosphine (B1218219), typically a triarylphosphine bearing an ortho-ester group. nih.gov The azide of this compound can undergo this reaction, providing a method for forming a stable amide linkage. The reaction proceeds via the formation of an aza-ylide intermediate, which then undergoes intramolecular cyclization and hydrolysis to yield the amide product and a phosphine oxide byproduct. nih.gov

Alternatively, the azide can be reduced to a primary amine using various phosphines, such as triphenylphosphine, in a classic Staudinger reaction. psu.edu This transformation is valuable for introducing an amine functionality after the initial use of the azide as a stable precursor.

Table 3: Conditions for Staudinger Ligation and Reduction of Azides

Reagent Solvent Temperature Product
Triphenylphosphine with ortho-ester THF/H₂O Room Temp. Amide
Triphenylphosphine THF, then H₂O Room Temp. Amine
Tributylphosphine THF, then H₂O Room Temp. Amine

Other Azide-Based Bioorthogonal Reactions

Beyond the most common reactions, the azide group can participate in other bioorthogonal transformations. These include reactions with nitrile oxides in 1,3-dipolar cycloadditions and reactions with tetrazines in inverse-electron-demand Diels-Alder reactions. researchgate.netspringernature.com These reactions expand the toolkit for conjugating this compound in various contexts, each with its own specific reactivity profile and applications.

Reactivity of the Tetrahydropyran (B127337) Protecting Group in this compound

The tetrahydropyranyl (THP) group is a widely used protecting group for alcohols due to its stability under a variety of conditions, including strongly basic, organometallic, and reducing environments. organic-chemistry.org In this compound, it masks the hydroxyl group of the nonanol backbone, preventing it from participating in undesired side reactions.

Deprotection Strategies and Conditions

The THP ether is an acetal (B89532) and is therefore readily cleaved under acidic conditions to regenerate the parent alcohol. organic-chemistry.orgyoutube.com The deprotection of this compound to yield 9-azidononan-1-ol can be achieved using a variety of acidic catalysts. The choice of catalyst and conditions can be tailored to be compatible with other functional groups present in the molecule.

Common methods for THP deprotection include the use of protic acids such as acetic acid or p-toluenesulfonic acid (PPTS) in an alcoholic solvent like methanol or ethanol. koreascience.kr Lewis acids, such as iron(III) chloride or scandium(III) triflate, can also be effective catalysts for this transformation. The reaction is typically carried out at room temperature and proceeds to completion in a relatively short time.

Table 4: Common Conditions for THP Deprotection

Reagent Solvent Temperature
p-Toluenesulfonic acid (catalytic) Methanol Room Temp.
Acetic acid THF/H₂O (2:1) 40 °C
Iron(III) chloride (catalytic) Acetonitrile Room Temp.
Dowex® 50WX8 resin Methanol Room Temp.

The selective removal of the THP group in the presence of the azide is generally straightforward, as the azide functionality is stable to the mild acidic conditions required for THP ether cleavage. This orthogonality allows for a modular approach to the synthesis of more complex structures based on the 9-azidononanol scaffold.

Regioselectivity and Chemoselectivity Considerations

When this compound is subjected to chemical reactions, the choice of reagents and conditions determines which functional group reacts.

Chemoselectivity:

Reactions at the Azide Group: The azide is the more reactive handle for specific ligation and cycloaddition reactions.

Click Chemistry: The azide group readily undergoes copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) with terminal or strained alkynes, respectively, to form stable 1,2,3-triazoles. mdpi.comorganic-chemistry.org These reactions are highly chemoselective and can be performed under mild conditions, leaving the THP ether intact.

Staudinger Ligation: The azide reacts with phosphines, like triphenylphosphine, in a Staudinger reaction. In the presence of an appropriately placed electrophilic trap, this can be used for amide bond formation (Staudinger ligation), a reaction widely used in chemical biology.

Reduction: The azide can be selectively reduced to a primary amine using reagents like H₂/Pd-C, LiAlH₄, or PPh₃/H₂O. wikipedia.org If LiAlH₄ is used, it will exclusively reduce the azide without cleaving the THP ether. wikipedia.org Conversely, catalytic hydrogenation under acidic conditions could potentially cleave the THP ether.

Reactions at the THP Ether Group: The THP ether is primarily reactive under acidic conditions.

Deprotection: The primary transformation of the THP ether is its cleavage to reveal the primary alcohol. This is typically achieved with mild acid catalysis (e.g., p-toluenesulfonic acid in an alcohol solvent), which leaves the azide group untouched.

This differential reactivity allows for a high degree of chemoselectivity. One can perform a variety of transformations on the azide group while the alcohol is protected, and then subsequently deprotect the alcohol for further functionalization.

Regioselectivity:

For reactions involving the azide group, such as the CuAAC reaction, the regioselectivity is well-defined. The reaction with a terminal alkyne yields the 1,4-disubstituted 1,2,3-triazole as the major product. In contrast, ruthenium-catalyzed azide-alkyne cycloadditions can yield the 1,5-disubstituted triazole.

Synergistic Reactivity of Azide and Tetrahydropyran Moieties

In the case of this compound, the long nonyl chain largely prevents direct electronic interaction between the azide and the THP ether. However, synergistic reactivity can be envisaged in specific contexts:

Conformational Effects: While the spacer is long, intramolecular interactions could still occur. Studies have shown that attractive interactions can exist between azide groups and proximal oxygen atoms, which could influence the local conformation of the molecule. researchgate.net This might affect the accessibility of the azide for reaction, although over a nine-carbon chain, this effect is likely to be minimal.

Intramolecular Reactions: If the THP ether were to be cleaved under conditions that also activate the azide (or a derivative), intramolecular cyclization could be a possibility, although this would lead to a very large ring and is entropically disfavored. A more plausible scenario for synergistic reactivity would involve a bifunctional reagent that interacts with both ends of the molecule simultaneously, for example, in the context of forming macrocycles or polymers.

In most synthetic applications, however, the two groups are designed to react orthogonally, meaning that one can be manipulated without affecting the other. The value of this molecule lies in the lack of synergistic reactivity, allowing for precise, stepwise chemical modifications.

Kinetic and Thermodynamic Aspects of Reactivity Profiles

The kinetic and thermodynamic profiles of reactions involving this compound are largely those of its individual functional groups.

Azide Reactions:

Azide-Alkyne Cycloadditions: These reactions are thermodynamically very favorable, with a large negative enthalpy of reaction, making the formation of the triazole ring essentially irreversible. The kinetics, however, vary greatly.

CuAAC: The copper-catalyzed reaction has a low activation energy and proceeds rapidly at room temperature.

SPAAC: The rate of strain-promoted cycloadditions is highly dependent on the nature of the cyclooctyne used. The release of ring strain is a major driving force.

Reduction: The reduction of an azide to an amine is a thermodynamically favorable process, driven by the formation of stable N₂ gas.

THP Ether Cleavage:

Acid-Catalyzed Deprotection: The cleavage of the THP ether is an equilibrium process. The position of the equilibrium can be controlled by the reaction conditions. In the presence of a large excess of a nucleophilic solvent like methanol or water, the equilibrium is pushed towards the deprotected alcohol. The reaction is kinetically accessible at or slightly above room temperature with an appropriate acid catalyst. The stability of the intermediate oxocarbenium ion plays a key role in the reaction mechanism and rate.

The following table provides a qualitative overview of the kinetic and thermodynamic characteristics of the key reactions.

Reaction TypeFunctional GroupKinetic ProfileThermodynamic Profile
CuAACAzideFast with catalystHighly favorable, irreversible
Staudinger Reduction/LigationAzideModerate to fastFavorable (N₂ formation)
Acid-Catalyzed CleavageTHP EtherTunable with acid strength and temperatureReversible, driven by Le Châtelier's principle

Applications in Chemical Biology and Material Science Research

Integration of 2-((9-Azidononyl)oxy)tetrahydro-2H-pyran into Molecular Probes and Imaging Agents

The unique architecture of this compound makes it an ideal building block for the synthesis of advanced molecular probes and imaging agents. nih.govresearchgate.net These probes are crucial for visualizing and understanding complex biological processes within their native environments, such as in living cells. nih.gov

The design of effective bioorthogonal probes hinges on the modular assembly of specific functional components, a principle embodied by this compound. Such linkers bridge a biological target to a reporter moiety (e.g., a fluorophore) or an affinity tag. researchgate.net The design of a probe using this linker can be deconstructed into three key elements:

The Azide (B81097) Handle: The terminal azide (N₃) group is the cornerstone of its bioorthogonal reactivity. nih.gov Azides are exceptionally useful as chemical reporters because they are virtually absent in biological systems, small in size, and remain inert to the vast majority of biological functional groups, thus preventing non-specific reactions. nih.gov This allows for highly selective chemical ligation to a probe molecule that bears a complementary reactive partner, such as an alkyne. rsc.org

The Nonyl Spacer: The nine-carbon (C9) alkyl chain serves as a flexible spacer. This linker separates the reactive azide handle from the point of attachment to a biomolecule. This separation is critical to minimize steric hindrance, ensuring that the azide group is accessible to its reaction partner and that the attached reporter tag does not interfere with the function of the biomolecule being studied.

The THP-Protected Hydroxyl Group: The tetrahydro-2H-pyran (THP) group acts as a stable protecting group for a terminal hydroxyl function. This latent hydroxyl group can be deprotected under mild acidic conditions to allow for covalent attachment to a molecule of interest, such as a lipid, a drug, or a specific metabolite, before the bioorthogonal labeling step. escholarship.org This dual functionality allows for a two-stage synthetic strategy where a complex biomolecule is first tagged with the linker, purified, and then subjected to the bioorthogonal click reaction for visualization or isolation.

The azide group on this compound enables covalent labeling through highly efficient and specific bioorthogonal reactions, most notably azide-alkyne cycloadditions. rsc.org These reactions can be used to attach a wide array of alkyne-modified reporter tags, including fluorophores for imaging, biotin (B1667282) for affinity purification, or other chemical moieties. thermofisher.com Two primary strategies are employed:

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This is the most widely used click reaction, prized for its high efficiency and reaction speed. nih.gov The reaction involves the [3+2] cycloaddition between a terminal alkyne and an azide, catalyzed by a copper(I) source, to form a stable 1,4-disubstituted triazole ring. While highly effective for in vitro and fixed-cell labeling, the potential cytotoxicity of the copper catalyst can limit its application in living organisms. nih.gov

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): To circumvent the need for a cytotoxic catalyst, SPAAC utilizes a strained cyclooctyne (B158145) derivative (e.g., dibenzocyclooctyne, DIBO, or bicyclo[6.1.0]nonyne, BCN) as the reaction partner for the azide. researchgate.net The inherent ring strain of the cyclooctyne dramatically accelerates the reaction rate, allowing it to proceed rapidly at physiological temperatures without any catalyst. This makes SPAAC highly suitable for labeling biomolecules in living cells and whole organisms. nih.gov

Table 1: Comparison of Azide-Based Labeling Strategies

Feature Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
Reaction Partner Terminal Alkyne Strained Cyclooctyne (e.g., DIBO, BCN, TCO)
Catalyst Required Yes (Copper (I) source) No
Reaction Speed Very Fast Fast to Very Fast
Biocompatibility Limited in live cells due to copper toxicity High, suitable for in vivo applications
Alkyne/Azide Size Small Bulky

| Primary Product | 1,4-disubstituted triazole | Regioisomeric mixture of triazoles |

Utilizing this compound in Polymer Synthesis and Modification

The chemical handles present on this compound provide a powerful tool for the synthesis and functionalization of advanced polymeric materials.

Post-polymerization modification is a key strategy for creating functional polymers with precisely controlled properties. rsc.org The azide group on this compound is ideally suited for this purpose using a "grafting-to" approach via click chemistry. acs.org

In a typical synthetic scheme, a polymer backbone is first prepared with pendant alkyne groups. This could be achieved by copolymerizing a standard monomer with an alkyne-containing monomer. acs.org Subsequently, this compound can be "clicked" onto these alkyne sites along the polymer chain using CuAAC or SPAAC. researchgate.net This reaction is highly efficient and proceeds under mild conditions, preserving the integrity of the polymer backbone.

The result is a polymer decorated with long, flexible side chains that are terminated with THP-protected hydroxyl groups. The subsequent removal of the THP protecting group under acidic conditions unmasks these hydroxyl groups, dramatically altering the polymer's properties, such as increasing its hydrophilicity or providing reactive sites for further functionalization. This method allows for the creation of well-defined graft copolymers with high functional group density. researchgate.net

Table 2: Polymer Functionalization via Click Chemistry

Polymer Backbone Functional Group for Clicking Clickable Linker Resulting Functionality (Post-Deprotection) Potential Application
Poly(styrene-co-propargyl acrylate) Alkyne This compound Hydroxyl (-OH) Functional coatings, biocompatible materials
Alkyne-functionalized Polycarbonate Alkyne This compound Hydroxyl (-OH) Biodegradable materials, drug delivery carriers

Stimuli-responsive, or "smart," polymers are materials that undergo significant changes in their physical or chemical properties in response to small external triggers. nih.govnih.gov These triggers can include changes in pH, temperature, light, or the presence of specific enzymes. psu.edursc.org

The this compound molecule can be used as a key intermediate in the synthesis of such materials. After grafting the linker onto a polymer backbone and deprotecting the THP group to reveal the pendant hydroxyl functions, these hydroxyl groups can serve as anchor points for attaching stimuli-responsive moieties. For example, they could be esterified with pH-sensitive groups or temperature-responsive polymers like poly(N-isopropylacrylamide) (PNIPAM). psu.edu

While the alkyl-azide linker itself is generally stable, other types of linkers, such as those containing azobenzene, are designed to be cleaved by specific stimuli like hypoxia or certain enzymes, enabling the development of drug delivery systems that release their payload in response to a disease-specific microenvironment. nih.govrsc.org

Role of this compound in Supramolecular Chemistry Research

Supramolecular chemistry focuses on chemical systems composed of multiple molecules linked by non-covalent interactions, such as hydrogen bonding, π-π stacking, and van der Waals forces. rsc.org The structure of this compound, particularly its long alkyl chain, makes it a valuable building block for creating functional, self-assembled supramolecular systems. rsc.org

A primary application in this field is the formation of functional self-assembled monolayers (SAMs) on surfaces. In this approach, a substrate (such as gold, silicon oxide, or a nanoparticle) is first functionalized. The this compound molecule can be attached to this surface via its hydroxyl group (after deprotection of the THP ether). The long, nine-carbon alkyl chains then self-organize through van der Waals interactions to form a densely packed, ordered monolayer. researchgate.net

This process results in a new surface that is decorated with a high density of terminal azide groups. This "clickable" surface can then be used as a platform for immobilizing other molecules of interest—such as proteins, DNA, or carbohydrates—that have been modified with a complementary alkyne handle. This allows for the precise, covalent, and oriented immobilization of biomolecules, creating functional bio-interfaces for applications in biosensing, diagnostics, and fundamental studies of molecular recognition.

Advanced Applications in Chemical Probe Development for Biological Systems (Excluding Clinical)

The compound this compound is a bifunctional molecule with significant potential in the development of advanced chemical probes for research in chemical biology and material science. Its structure, featuring a terminal azide group, a long nine-carbon alkyl chain, and a tetrahydropyran (B127337) (THP)-protected hydroxyl group, makes it a versatile building block for constructing sophisticated molecular tools. These tools are instrumental in dissecting complex biological systems, identifying novel biomolecular interactions, and discovering new ligands and their targets, all within a non-clinical research framework.

The utility of this compound in this context stems from the principles of bioorthogonal chemistry. The azide group serves as a "handle" for highly specific and efficient chemical reactions, such as the Staudinger ligation or copper-catalyzed and strain-promoted azide-alkyne cycloadditions (CuAAC and SPAAC, respectively). These reactions can occur in complex biological environments without interfering with native biochemical processes. The THP-protected hydroxyl group, on the other hand, provides a latent reactive site that can be selectively deprotected to allow for the covalent attachment of other molecular entities.

Probe Design for Specific Biomolecular Interactions

The design of chemical probes to study specific biomolecular interactions often involves the integration of three key components: a targeting moiety, a reporter group, and a linker to connect them. The molecular structure of this compound makes it an ideal candidate for the linker component, enabling the modular assembly of such probes.

The general strategy for utilizing this compound in probe design is as follows:

Deprotection of the Hydroxyl Group: The THP group is an acid-labile protecting group. Treatment with a mild acid will selectively remove the THP ether, revealing the terminal hydroxyl group. This step is crucial as it prepares the linker for conjugation to a targeting moiety.

Attachment of a Targeting Moiety: The newly exposed hydroxyl group can be derivatized to allow for its covalent attachment to a targeting molecule. This targeting moiety is chosen for its specific affinity for a particular biomolecule of interest, such as a protein or a nucleic acid.

Bioorthogonal Ligation of a Reporter Group: The azide group at the other end of the nonyl chain remains available for a bioorthogonal reaction. This allows for the attachment of a reporter group, such as a fluorophore, a biotin tag for affinity purification, or a photo-crosslinker, via an alkyne-functionalized reporter.

The nine-carbon spacer provided by the nonyl chain is of particular importance as it allows for spatial separation between the targeting moiety and the reporter group. This can minimize the risk of the reporter group sterically hindering the interaction of the targeting moiety with its biological target.

Table 1: Key Functional Groups of this compound and Their Roles in Probe Design

Functional GroupRole in Probe DesignCommon Reactions
Azide (-N₃)Bioorthogonal handle for attachment of reporter groups.Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), Staudinger Ligation.
Tetrahydropyran (THP) EtherProtecting group for the terminal hydroxyl.Acid-catalyzed deprotection.
Nonyl Chain (-(CH₂)₉-)Spacer to separate the targeting and reporter moieties.N/A

Methodologies for Ligand Discovery and Target Identification (Excluding Clinical)

Beyond the study of known biomolecular interactions, this compound can be a valuable tool in methodologies aimed at discovering new ligands and identifying their cellular targets. One prominent approach in this area is activity-based protein profiling (ABPP).

In a typical ABPP workflow using a probe derived from this compound, a library of potential ligands could be synthesized, each featuring the 9-azidononyl linker. The synthesis would involve coupling various small molecules (the potential ligands) to the hydroxyl end of the linker after deprotection of the THP group.

The resulting library of azide-functionalized ligand candidates can then be incubated with a complex biological sample, such as a cell lysate or even in living cells. Ligands that bind to their protein targets can be subsequently labeled by introducing an alkyne-bearing reporter molecule (e.g., a fluorophore or biotin) that will selectively react with the azide on the ligand via a bioorthogonal click reaction.

This process allows for the visualization or enrichment of the protein targets of the "hit" ligands. For instance, if a biotin reporter is used, the protein-ligand-biotin complex can be captured on streptavidin-coated beads, separated from other proteins, and subsequently identified using techniques like mass spectrometry.

Table 2: Hypothetical Workflow for Target Identification using a Probe Derived from this compound

StepDescriptionPurpose
1. Probe SynthesisDeprotection of the THP group on this compound and coupling of a candidate ligand to the resulting hydroxyl group.To generate a library of azide-functionalized potential ligands.
2. IncubationThe azide-functionalized ligand library is incubated with a biological sample (e.g., cell lysate).To allow the candidate ligands to bind to their respective protein targets.
3. Bioorthogonal LabelingAn alkyne-functionalized reporter tag (e.g., alkyne-biotin) is added to the sample. A click reaction occurs between the azide on the bound ligand and the alkyne on the reporter.To covalently label the protein-ligand complex for detection or enrichment.
4. Target EnrichmentIf a biotin tag was used, the labeled protein complexes are captured using streptavidin affinity chromatography.To isolate the protein targets from the complex mixture.
5. Target IdentificationThe enriched proteins are identified using mass spectrometry.To identify the specific protein targets of the initial candidate ligand.

The use of linkers like this compound in these methodologies provides a powerful and flexible platform for exploring the proteome and identifying novel protein-ligand interactions that can form the basis of future fundamental research.

Future Directions and Research Opportunities

Exploration of Novel Bioorthogonal Reactions Beyond Current Paradigms

The azide (B81097) moiety is a cornerstone of bioorthogonal chemistry, most notably through the Nobel Prize-winning copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC). While these reactions are robust and widely adopted, the field is continuously seeking new transformations with orthogonal reactivity and improved biocompatibility. Future research could explore the participation of the azido (B1232118) group in 2-((9-azidononyl)oxy)tetrahydro-2H-pyran in novel bioorthogonal reactions. This includes investigating its reactivity with newly developed dienophiles in inverse-electron-demand Diels-Alder reactions or its potential use in photo-click chemistry, which offers spatiotemporal control over ligation. Furthermore, the development of catalyst systems beyond copper, such as ruthenium for regioselective cycloadditions, could provide access to novel triazole isomers with distinct properties and applications. acs.orgresearchgate.net

Development of Advanced Materials Incorporating this compound Scaffolds

The bifunctional nature of this compound makes it an attractive candidate for the synthesis of advanced functional materials. The azide group can be utilized for the "grafting-to" of polymers onto surfaces, creating well-defined polymer brushes with tailored properties for applications in biocompatible coatings, sensors, and controlled-release systems. Following surface immobilization via the azide, the THP ether can be deprotected to reveal a hydroxyl group, which can then be further functionalized. This opens avenues for creating multifunctional surfaces with orthogonal handles for subsequent modifications. Additionally, this compound could be incorporated as a monomer in polymerization reactions to create polymers with pendant azide groups, which are valuable precursors for cross-linked hydrogels, self-healing materials, and drug-delivery nanoparticles.

Integration into Automated Synthesis Platforms

The increasing complexity of molecular design necessitates the use of automated synthesis platforms for rapid and efficient compound library generation. The synthesis of this compound itself, and its subsequent use in automated protocols, represents a significant research direction. Developing robust, high-yielding synthetic routes that are amenable to automation is a key first step. This would involve the optimization of reaction conditions to minimize purification steps and ensure compatibility with common automated synthesis hardware. Once established, this building block could be integrated into automated workflows for the rapid synthesis of libraries of modified biomolecules, polymers, or small-molecule probes, accelerating the discovery process in various fields.

Addressing Scalability and Sustainability Challenges in Production

For any chemical compound to have a broad impact, its synthesis must be scalable and sustainable. Future research should focus on developing efficient and environmentally friendly methods for the large-scale production of this compound. This includes exploring the use of greener solvents, catalytic processes to replace stoichiometric reagents, and minimizing waste generation. A thorough life-cycle assessment of the synthetic process would be beneficial in identifying areas for improvement. Furthermore, investigating alternative, bio-based starting materials for the nonyl chain could significantly enhance the sustainability profile of this versatile building block.

Theoretical Frameworks for Predicting Reactivity of Complex Azide-Containing Systems

Computational chemistry and theoretical modeling are powerful tools for understanding and predicting chemical reactivity. The development of accurate theoretical frameworks to predict the reactivity of the azide group in complex molecular environments is a crucial area of research. nih.gov Density Functional Theory (DFT) and other computational methods can be employed to model the transition states of various cycloaddition reactions involving this compound. nih.gov These models can help in understanding the regioselectivity of reactions, predicting the impact of steric and electronic factors on reaction rates, and guiding the rational design of new bioorthogonal reaction partners with enhanced reactivity and selectivity. nih.gov Such theoretical insights would be invaluable for optimizing experimental conditions and accelerating the discovery of new applications.

Q & A

Q. What synthetic methodologies are most effective for preparing 2-((9-Azidononyl)oxy)tetrahydro-2H-pyran?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution reactions. Evidence from tetrahydropyran derivatives (e.g., allyl or benzyloxy substitutions) demonstrates the use of BF₃·OEt₂ as a catalyst, achieving yields up to 84% under anhydrous conditions . Multi-component reactions involving cyclic 1,3-diketones (as in ) may also be adapted, though selectivity requires optimization of stoichiometry and temperature . For the azide moiety, diazo transfer reactions or direct substitution of a leaving group (e.g., bromide) with sodium azide could be explored, with careful monitoring due to azide instability .

Q. Which analytical techniques are essential for characterizing this compound?

  • Methodological Answer :
  • NMR Spectroscopy : ¹H/¹³C NMR confirms the tetrahydropyran scaffold and azidononyl chain connectivity, as shown in for analogous compounds .
  • FT-IR : Detects the azide stretch (~2100 cm⁻¹) and ether linkages (C-O-C, ~1100 cm⁻¹).
  • HRMS : Validates molecular ion ([M+H]⁺) and fragmentation patterns.
  • Thermal Analysis : DSC/TGA (referencing ) assesses decomposition risks, critical for handling protocols .

Q. How should researchers evaluate the stability of this compound under varying pH and temperature conditions?

  • Methodological Answer : Conduct accelerated stability studies:
  • pH Stability : Incubate in buffers (pH 1–13) at 25°C and 40°C, monitoring degradation via HPLC .
  • Thermal Stability : Use TGA to determine decomposition onset temperature. For kinetic studies, employ Arrhenius plots from isothermal calorimetry data .
  • Light Sensitivity : Expose to UV-Vis light (300–800 nm) and quantify photodegradation products with LC-MS .

Advanced Research Questions

Q. How can conflicting data on reaction yields or byproduct formation be resolved in synthetic protocols?

  • Methodological Answer :
  • Design of Experiments (DoE) : Use factorial design to isolate variables (e.g., catalyst loading, solvent polarity) impacting yield .
  • Byproduct Analysis : LC-MS/MS identifies impurities; optimize purification (e.g., silica gel chromatography vs. preparative HPLC) .
  • Replication : Cross-validate results across labs, as seen in ’s NMR consistency checks .

Q. What experimental designs are optimal for studying the compound’s reactivity in click chemistry applications?

  • Methodological Answer :
  • CuAAC Reactions : Use Cu(I) catalysts with ligands (e.g., TBTA) to enhance azide-alkyne cycloaddition efficiency. Monitor kinetics via in situ IR .
  • Safety Protocols : Conduct small-scale reactions (<100 mg) in flame-resistant containers with blast shields, referencing ’s hazard guidelines .
  • Post-Reaction Analysis : Quench residual copper with EDTA, and characterize triazole products via X-ray crystallography .

Q. How can computational modeling enhance understanding of the tetrahydropyran ring’s conformational effects on azide reactivity?

  • Methodological Answer :
  • DFT Calculations : Model chair vs. boat conformations to predict steric accessibility of the azide group .
  • Molecular Dynamics : Simulate solvent interactions (e.g., DMSO vs. THF) to optimize reaction conditions .
  • Docking Studies : Explore host-guest interactions for drug delivery applications, leveraging ’s statin-related scaffold data .

Q. What strategies assess the environmental impact of this compound?

  • Methodological Answer : Follow ’s INCHEMBIOL framework:
  • Hydrolysis Studies : Measure half-life in aqueous buffers (pH 4–9) at 25°C .
  • Biodegradation : Use OECD 301 tests with activated sludge to assess microbial breakdown .
  • Ecotoxicology : Perform Daphnia magna acute toxicity assays and QSAR modeling to predict ecological risks .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported synthetic yields or spectroscopic data?

  • Methodological Answer :
  • Reproducibility Checks : Replicate protocols from and , ensuring identical reagents (e.g., anhydrous solvents, catalyst purity) .
  • Advanced Spectroscopic Validation : Use 2D NMR (COSY, HSQC) to resolve overlapping signals in crowded spectra .
  • Collaborative Studies : Share raw data (e.g., NMR FIDs, HRMS spectra) via open-access platforms for peer verification.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.